4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
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Overview
Description
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common method includes the cyclization of 2-hydrazinopyridines with isothiocyanates, followed by further functionalization to introduce the benzoxadiazole moiety . The reaction conditions often involve the use of palladium catalysts and microwave irradiation to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and benzoxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C17H16N6O3S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H16N6O3S/c24-27(25,14-5-3-4-13-16(14)21-26-20-13)22-10-7-12(8-11-22)17-19-18-15-6-1-2-9-23(15)17/h1-6,9,12H,7-8,10-11H2 |
InChI Key |
FPGMKPJKVQUJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
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